molecular formula C25H22ClFN2O6 B2672118 (4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 486426-71-5

(4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2672118
CAS No.: 486426-71-5
M. Wt: 500.91
InChI Key: CTZOYFPUPISULI-UHFFFAOYSA-N
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Description

(4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic chemical compound designed for research applications. It features a 3,4-dihydroisoquinolin-1(2H)-one core scaffold, which is recognized as a privileged structure in medicinal chemistry and agrochemical research due to its prevalence in biologically active molecules . This scaffold is found in numerous compounds with diverse biological activities, making it a valuable template for the development of new active ingredients . The specific substitution pattern on this compound–including the 4-chloro-3-nitrophenyl methanone group and the 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy side chain–suggests potential for unique biological interaction and is provided for the investigation of its physicochemical and biochemical properties. Researchers may explore its potential as a lead compound or molecular tool in various fields. The 3,4-dihydroisoquinoline-1(2H)-one scaffold has demonstrated notable biological activity in scientific literature, with some derivatives showing significant potency against plant pathogens, indicating its relevance in plant protection research . The structural complexity of this molecule, particularly the presence of electron-withdrawing groups and aromatic systems, makes it a candidate for further structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and should refer to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN2O6/c1-33-23-12-15-9-10-28(25(30)16-3-8-20(26)21(11-16)29(31)32)22(19(15)13-24(23)34-2)14-35-18-6-4-17(27)5-7-18/h3-8,11-13,22H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZOYFPUPISULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , also known by its CAS number 314771-88-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nitration and coupling reactions. The starting materials often include readily available aromatic compounds that undergo functional group transformations to yield the final product. The detailed synthetic pathway is crucial for understanding how modifications to the molecular structure can influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : In vitro studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in antibiotic development.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

  • Urease Inhibition : A study reported that analogues of this compound exhibited significant urease inhibitory potential, which is relevant for treating conditions like kidney stones and urinary tract infections .
  • Antioxidant Activity : Compounds containing similar functional groups have been evaluated for antioxidant properties, which are essential for protecting cells from oxidative stress.
  • Cytotoxicity : Various derivatives have been tested against different cancer cell lines, showing varying degrees of cytotoxicity. For instance, certain modifications enhance their ability to induce apoptosis in tumor cells.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
Urease InhibitionSignificant urease inhibitory potential
AntioxidantProtective effects against oxidative stress

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related compounds, researchers found that specific modifications to the isoquinoline structure significantly increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of the 4-fluorophenoxy group in enhancing biological efficacy.

Case Study 2: Urease Inhibition

Another investigation focused on the urease inhibitory potential of this compound and its analogues. The results indicated that certain structural features were critical for effective inhibition, suggesting pathways for drug development targeting urease-related disorders.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name Substituent on Phenyl Ring Isoquinoline Substituents Key Structural Features ChemSpider ID
(4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)methanone 4-chloro-3-nitro 1-((4-fluorophenoxy)methyl), 6,7-dimethoxy Nitro (electron-withdrawing), fluorophenoxy Not publicly listed
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2-yl)(2-fluorophenyl)methanone 2-fluoro 1-((4-methoxyphenoxy)methyl), 6,7-dimethoxy Methoxy (electron-donating), fluorophenyl 486427-41-2
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(3-nitrophenyl)ethanone 3-nitro 6,7-dimethoxy, conjugated enone Nitrophenyl, planar conjugated system 883951-27-7

Key Observations :

  • Electron Effects : The nitro and chloro groups in the target compound enhance electron-withdrawing properties compared to methoxy or fluorine substituents in analogues. This may influence binding affinity to receptors like sigma-2, which are implicated in tumor proliferation .
  • Phenoxy Linkers: The 4-fluorophenoxy group in the target compound contrasts with the 4-methoxyphenoxy group in the analogue (486427-41-2). Fluorine’s electronegativity may improve metabolic stability compared to methoxy’s bulkier, electron-donating profile.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Property Target Compound 486427-41-2 883951-27-7
Molecular Weight (g/mol) ~500 (estimated) 483.51 382.38
LogP (lipophilicity) ~3.5 (high due to nitro/Cl) ~2.8 (moderate) ~2.1 (lower due to enone)
Hydrogen Bond Acceptors 8 7 6
Solubility (aq. buffer) Low (nitro groups reduce solubility) Moderate (methoxy enhances) Moderate

Implications :

  • The target compound’s higher lipophilicity and lower solubility may limit bioavailability but enhance membrane permeability, a critical factor for central nervous system (CNS) targeting.
  • Compared to 486427-41-2, the nitro and chloro substituents in the target compound could improve binding to hydrophobic pockets in sigma-2 receptors, which are overexpressed in proliferative tumor cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with the condensation of 4-chloro-3-nitrobenzoic acid with the isoquinoline core. Use sodium methoxide as a base to facilitate nucleophilic acyl substitution, similar to methods for benzophenone derivatives .
  • Step 2 : Introduce the 4-fluorophenoxymethyl group via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Intermediate Characterization : Confirm intermediates via 1H^1 \text{H}-NMR (e.g., δ 7.3–8.9 ppm for aromatic protons, δ 3.7–4.2 ppm for methoxy groups) and LC-MS for molecular weight verification .

Q. How can spectroscopic techniques (NMR, IR) confirm the final structure?

  • NMR Analysis :

  • 1H^1 \text{H}-NMR: Look for splitting patterns in aromatic regions (δ 6.5–8.9 ppm) to distinguish nitro (para-substituted), chloro (meta-substituted), and fluorophenoxy groups. Methoxy protons (δ ~3.8 ppm) and dihydroisoquinoline CH₂ groups (δ 2.5–3.5 ppm) should integrate correctly .
  • 13C^{13} \text{C}-NMR: Carbonyl resonance (δ ~195–200 ppm), nitro-substituted carbons (δ ~140–150 ppm), and fluorine-coupled carbons (δ ~115–125 ppm) .
    • IR Analysis : Confirm ketone (C=O stretch at ~1680–1720 cm1^{-1}) and nitro groups (asymmetric stretch at ~1520 cm1^{-1}) .

Q. What solvent systems and chromatographic methods are optimal for purification?

  • Solubility : Use DCM/MeOH (9:1) or ethyl acetate/hexane gradients for column chromatography.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for purity assessment (>95%) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity against kinase targets?

  • Strategy :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (generated via ChemDraw3D) against kinase ATP-binding pockets (e.g., PDB: 1ATP).
  • Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns .
    • Validation : Compare results with in vitro kinase inhibition assays (IC₅₀ determination via ADP-Glo™ Kinase Assay) .

Q. What strategies resolve contradictory bioactivity data across cell lines?

  • Experimental Design :

  • Variable Control : Standardize cell culture conditions (e.g., passage number, serum batch) and assay parameters (e.g., incubation time, compound solubility) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., MAPK vs. PI3K-AKT) .
    • Data Analysis : Apply multivariate statistics (ANOVA with post-hoc Tukey test) to identify confounding variables .

Q. How can stability under varying pH conditions be optimized for in vivo studies?

  • Accelerated Stability Testing :

  • Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts via HRMS .
    • Formulation Adjustments : Use cyclodextrin complexes or lipid nanoparticles to enhance stability in acidic environments (e.g., gastrointestinal tract) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.